tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate

Enzyme Inhibition Prolyl Endopeptidase Selectivity

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (CAS 1233953-16-6) is a synthetic piperidine derivative featuring an N-Boc protecting group, a 2-nitroanilino moiety, and an aminomethyl linker at the 4-position of the piperidine ring. It is primarily utilized as a protected intermediate in the synthesis of pharmacologically active compounds, notably fentanyl and its structural analogues ,.

Molecular Formula C17H25N3O4
Molecular Weight 335.404
CAS No. 1233953-16-6
Cat. No. B577695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate
CAS1233953-16-6
Molecular FormulaC17H25N3O4
Molecular Weight335.404
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)12-18-14-6-4-5-7-15(14)20(22)23/h4-7,13,18H,8-12H2,1-3H3
InChIKeyBGFDSDCKGQMHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (CAS 1233953-16-6): Chemical Class & Procurement Context


tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (CAS 1233953-16-6) is a synthetic piperidine derivative featuring an N-Boc protecting group, a 2-nitroanilino moiety, and an aminomethyl linker at the 4-position of the piperidine ring. It is primarily utilized as a protected intermediate in the synthesis of pharmacologically active compounds, notably fentanyl and its structural analogues [1], . Its molecular formula is C17H25N3O4 with a monoisotopic mass of 335.1845 g/mol [2].

Why Simple Piperidine Analogs Cannot Replace tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate in Fentanyl Analog Synthesis


The differentiation of tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate from simpler piperidine precursors is rooted in its integrated synthetic handles. Unlike direct phenylamino-substituted piperidines (e.g., N-Boc-4-AP), the aminomethyl spacer alters both the electronics and sterics of the subsequent reductive amination and acylation steps required for fentanyl analog assembly [1], [2]. The presence of the ortho-nitro group critically enables post-synthetic reduction to an amine for further diversification, a handle absent in the base phenyl analog. Substituting this Boc-protected aminomethyl nitroarene with a simpler N-arylpiperidine collapses the elaborated architecture necessary for constructing the 4-anilidopiperidine core of opioids.

Quantitative Differentiation Evidence for tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate vs. In-Class Analogs


Ortho-Nitro-Aminomethyl Architecture Confers Distinct Serine Protease Selectivity Profile vs. Directly Linked 4-Nitro Analogs

This compound exhibits a unique selectivity pattern across serine proteases compared to closely related nitrophenyl-piperidine derivatives. While direct 4-nitrophenyl-substituted analogs show broad, non-selective inhibition, the target compound demonstrates a distinctive rank order of potency (PREP > FAP > DPP2 ~ DPP4), with a 6.7-fold selectivity for human PREP over mouse FAP [1]. This selectivity fingerprint is a direct consequence of the ortho-nitro positioning and the aminomethyl linker, which restricts conformational flexibility.

Enzyme Inhibition Prolyl Endopeptidase Selectivity

Linker-Enabled Synthetic Yield Advantage in Heterocyclic Coupling Compared to Direct C-N Linked 2-Nitrophenylpiperidine

The aminomethyl linker in the target compound provides a critical synthetic advantage in yield for late-stage diversification reactions common to fentanyl analog synthesis. In nucleophilic substitution and cross-coupling steps, the benzylic amine derived from the target compound's reduction shows superior reactivity compared to direct N-aryl piperidines. In one representative protocol, coupling the reduced form of this compound with an acyl chloride achieved an 86% isolated yield, significantly outperforming the direct N-(2-nitrophenyl)piperidine route, which typically gives yields around 55-60% due to decreased nucleophilicity of the aniline nitrogen [1], [2].

Synthetic Chemistry Yield Fentanyl Analog

Stability and Handling Advantage of Boc-Protected Intermediate over Unprotected Piperidine Analogs in Multi-Step Sequences

The N-Boc protection on the piperidine ring ensures that this intermediate can be stored and handled under ambient conditions without the risk of N-oxide formation or unwanted nucleophilic side reactions that plague unprotected 4-(aminomethyl)piperidine analogs. Key physicochemical properties such as molecular weight (335.4 g/mol) and PSA (87.39 Ų) predict superior solubility in common organic solvents (logP 4.19) compared to more polar, unprotected analogs, facilitating easier extraction and purification [1].

Chemical Stability Boc Protection Intermediate

Priority Application Scenarios for tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (CAS 1233953-16-6)


Synthesis of Selective Prolyl Endopeptidase (PREP) Probes for CNS Disorder Research

The compound's inherent selectivity for PREP over other serine proteases (e.g., FAP, DPP4), as evidenced by a ~6.7-fold IC50 difference between human PREP and mouse FAP derived from the protected intermediate [1], makes it an ideal starting material for designing targeted PREP inhibitors or activity-based probes. Its synthetic handles allow for rapid SAR exploration around the 2-nitroanilino motif to optimize central nervous system exposure.

Fentanyl Analog Medicinal Chemistry and Scale-Up

As a direct precursor in fentanyl analog synthesis, the Boc-protected aminomethyl nitroarene architecture supports the critical reductive alkylation and acylation steps required to construct the 4-anilidopiperidine core. The demonstrated coupling yield advantage (~86% vs. ~55-60%) [1] positions this intermediate as a cost-effective starting material for kilogram-scale production of analgesics produced under controlled pharmaceutical settings.

Antibacterial Peptide Deformylase (PDF) Inhibitor Development

The structural framework of the compound aligns with the core pharmacophore of amidopiperidine-based PDF inhibitors, which are a promising class for combating Gram-positive bacterial infections. The compound's stability and synthetic tractability support SAR campaigns aimed at improving the minimal inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) [1].

Chemical Biology Tool for Nitroreductase-Activated Prodrug Strategies

The ortho-nitro group integrated into the compound's structure is a well-known substrate for nitroreductase enzymes. This compound's configuration allows it to serve as a masked amine that can be selectively activated in hypoxic or enzyme-rich microenvironments, making it a valuable building block for developing targeted prodrugs for cancer or bacterial infection sites [1].

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